β-D-Glucopyranosyl fluoride tetraacetate chemical properties
β-D-Glucopyranosyl fluoride tetraacetate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of β-D-Glucopyranosyl Fluoride Tetraacetate
Abstract
β-D-Glucopyranosyl fluoride tetraacetate, a peracetylated glycosyl fluoride, stands as a cornerstone in modern synthetic carbohydrate chemistry. Its unique combination of stability and tunable reactivity has established it as a preferred glycosyl donor for the stereoselective synthesis of complex oligosaccharides and glycoconjugates. This guide provides a comprehensive overview of its core chemical properties, synthesis, and mechanistic behavior. We delve into the causality behind its reactivity, present detailed experimental protocols, and explore its applications in the fields of chemical biology and drug development, offering field-proven insights for researchers and scientists.
Introduction: A Stable Yet Potent Glycosyl Donor
In the intricate world of glycochemistry, the formation of the glycosidic bond is the pivotal step. The choice of the glycosyl donor—the carbohydrate moiety bearing a leaving group at the anomeric center—is critical to the success of a glycosylation reaction. While glycosyl halides like bromides and chlorides have been historically significant, their inherent instability often complicates handling and storage.
β-D-Glucopyranosyl fluoride tetraacetate (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride) emerges as a superior alternative. The high bond energy of the anomeric C-F bond confers remarkable thermal and chemical stability, allowing for purification by chromatography and long-term storage.[1] However, this stability does not render it inert. With the appropriate activation by a Lewis acid or other promoter, it becomes a potent electrophile, enabling the controlled formation of glycosidic linkages. Its acetyl protecting groups enhance solubility in common organic solvents and play a crucial role in directing the stereochemical outcome of glycosylation reactions. This blend of stability and controlled reactivity makes it an invaluable tool for constructing the complex carbohydrate architectures found in nature and in novel therapeutic agents.
Physicochemical and Structural Properties
The compound's identity and purity are defined by a distinct set of physical and chemical characteristics. These properties are fundamental for its appropriate handling, storage, and application in synthesis.
Core Data Summary
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2823-46-3 | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₉FO₉ | [2][5] |
| Molecular Weight | 350.29 g/mol | [2][5] |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | 80-82 °C | [2] |
| Purity | Typically ≥96-97% | [2][5] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [2] |
| Storage | Store at 0 to 8 °C; some suppliers recommend ≤ -15°C | [2][6] |
Chemical Structure and Nomenclature
The structure consists of a pyranose ring with all four hydroxyl groups protected by acetate esters. The fluorine atom is located at the anomeric carbon (C-1) in a β-configuration (equatorial).
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IUPAC Name : [(2R,3S,4S,5R,6S)-3,4,5-Triacetoxy-6-fluorotetrahydro-2H-pyran-2-yl]methyl acetate[2]
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SMILES : C(C)(=O)OC[C@H]1O=O)OC(C)=O)OC(C)=O">C@HF[2]
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InChI Key : JJXATNWYELAACC-MBJXGIAVSA-N[2]
Caption: 2D representation of β-D-Glucopyranosyl fluoride tetraacetate.
Synthesis and Experimental Protocols
The preparation of glycosyl fluorides is now a routine yet critical procedure in carbohydrate laboratories. The use of hydrogen fluoride-pyridine (Olah's reagent) offers a reliable method for converting fully acetylated sugars into their corresponding glycosyl fluorides.[1]
Caption: General workflow for the synthesis of the title compound.
Causality in Experimental Design
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Choice of Precursor : β-D-Glucose pentaacetate is a commercially available, stable, and crystalline solid, making it an ideal starting material.
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Fluorinating Agent : Hydrogen fluoride-pyridine is preferred over anhydrous HF. The pyridine acts as both a solvent and a base, moderating the reactivity of HF and making the reagent safer to handle.
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Solvent : Anhydrous dichloromethane (DCM) is used to ensure a water-free environment, preventing hydrolysis of the starting material and product.
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Temperature Control : The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
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Workup : The reaction is quenched with a base like sodium bicarbonate (NaHCO₃) to neutralize the highly acidic HF-pyridine reagent.
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Purification : The product is often crystalline, allowing for a simple and effective purification by crystallization, which avoids the need for column chromatography.[7]
Step-by-Step Synthesis Protocol
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield, due to the corrosive and toxic nature of HF-pyridine.
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Preparation : To a flame-dried, nitrogen-purged polytetrafluoroethylene (PTFE) or polyethylene flask equipped with a magnetic stirrer, add β-D-glucose pentaacetate (1.0 eq).
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Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM).
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Cooling : Cool the solution to 0°C in an ice-water bath.
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Reagent Addition : Slowly add hydrogen fluoride-pyridine (70% HF, ~5-10 eq) to the stirred solution via a plastic syringe. Caution: Highly corrosive and toxic.
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Reaction : Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching : Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
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Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification : Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure β-D-Glucopyranosyl fluoride tetraacetate.
Reactivity and Glycosylation Mechanism
The utility of β-D-Glucopyranosyl fluoride tetraacetate lies in its role as a glycosyl donor. The C-F bond, while stable, can be activated by a suitable promoter to initiate glycosylation.
The Glycosylation Reaction
The general mechanism involves three key steps:
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Activation : A promoter, typically a Lewis acid (e.g., BF₃·OEt₂, SnCl₂, AgBF₄), coordinates to the anomeric fluorine atom, weakening the C-F bond.[8]
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Formation of Oxocarbenium Ion : The weakened C-F bond breaks, and the leaving group departs, resulting in the formation of a resonance-stabilized oxocarbenium ion intermediate.
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Nucleophilic Attack : A nucleophile, such as the hydroxyl group of a glycosyl acceptor (R-OH), attacks the electrophilic anomeric carbon.
A crucial aspect of this reaction is the influence of the C-2 acetate group. It can participate in the reaction through anchimeric assistance , forming a transient dioxolanylium ion. This intermediate shields one face of the pyranose ring, directing the incoming nucleophile to attack from the opposite face, typically resulting in the formation of a 1,2-trans-glycosidic bond (in this case, a β-glycoside).
Caption: Anchimeric assistance in glycosylation by the C2-acetate group.
Applications in Drug Development and Research
The ability to reliably synthesize β-glycosides makes this reagent a workhorse in several advanced scientific fields:
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Synthesis of Bioactive Molecules : Many natural products and pharmaceuticals contain β-glycosidic linkages. This donor is used in the total synthesis of such compounds, including antibiotics, anticancer agents, and antiviral nucleosides.[7]
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Glycobiology Probes : Fluorinated sugars are invaluable tools for studying the enzymes that process carbohydrates.[9] β-D-Glucopyranosyl fluoride and its derivatives can act as mechanism-based inhibitors or substrates for glycosidases, helping to elucidate catalytic mechanisms.[10][11]
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Glycoconjugate Synthesis : It is used to attach glucose moieties to proteins, lipids, and small molecules. This glycosylation can improve the solubility, stability, and pharmacokinetic profile of a drug candidate.
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Oligosaccharide Assembly : It serves as a building block in the iterative assembly of complex oligosaccharides, which are crucial for studying cell-cell recognition, immune responses, and disease progression.
Conclusion
β-D-Glucopyranosyl fluoride tetraacetate is more than just a chemical reagent; it is an enabling tool for the advancement of glycoscience. Its superior stability compared to other glycosyl halides simplifies its handling and purification, while its well-understood reactivity allows for the precise, stereocontrolled synthesis of β-glycosidic linkages. The principles of anchimeric assistance and promoter-led activation provide a reliable framework for its application. For researchers in drug discovery and chemical biology, a thorough understanding of this compound's properties and behavior is essential for designing and executing successful synthetic strategies to build the complex carbohydrate structures that are vital to life.
References
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2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. HKR Biotechlabs. [Link]
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Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Avens Publishing Group. [Link]
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The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. National Institutes of Health (NIH). [Link]
-
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. PubChem, National Center for Biotechnology Information. [Link]
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Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). ResearchGate. [Link]
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b-D-Glucopyranosyl fluoride. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 5-fluoro-β-D-glucopyranosyluronic acid fluoride and its evaluation as a mechanistic probe of Escherichia coli β-glucuronidase. ResearchGate. [Link]
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High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. Revue Roumaine de Chimie. [Link]
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Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Science Publishing. [Link]
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The interaction of 1-fluoro-D-glucopyranosyl fluoride with glucosidases. PubMed, National Institutes of Health. [Link]
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Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride. National Institutes of Health (NIH). [Link]
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